molecular formula C13H18O6 B013507 Benzyl alpha-D-mannopyranoside CAS No. 15548-45-5

Benzyl alpha-D-mannopyranoside

Cat. No. B013507
CAS RN: 15548-45-5
M. Wt: 270.28 g/mol
InChI Key: GKHCBYYBLTXYEV-BNDIWNMDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Benzyl alpha-D-mannopyranoside and related derivatives involves chemo-, stereo-, and regioselective methodologies. For instance, Lipták et al. (1982) explored the hydrogenolysis of carbohydrate benzylidene acetals, achieving the synthesis of benzyl ethers of benzyl α-D-mannopyranosides through the cleavage of benzylidene derivatives with LiAlH4-AlCl3 reagent, characterized by 1H and 13C NMR spectroscopy and chemical methods (Lipták, Imre, Harangi, Nánási, & Neszmélyi, 1982).

Molecular Structure Analysis

The molecular structure of Benzyl alpha-D-mannopyranoside and its derivatives is often elucidated using NMR spectroscopic investigation, providing insights into the arrangement of atoms and the stereochemistry of the molecules. For example, Crich and Yao (2004) have demonstrated the stereocontrolled synthesis of beta-D-rhamnopyranosides from D-mannosyl glycosyl donors, utilizing reductive radical fragmentation, which was a step towards understanding the molecular structure of such compounds (Crich & Yao, 2004).

Scientific Research Applications

  • Synthesis of α-Mannosidase Inhibitors : Benzyl 4-azido-4-deoxy-2,3-0-isopropylidene-α-D-mannopyranoside is a key intermediate in synthesizing α-mannosidase inhibitors like swainsonine and 1,4-dideoxy-1,4-imino-D-mannitol, which have potential pharmaceutical applications (Bashyal, Fleet, Gough, & Smith, 1987).

  • Preparation of Complex Glycosides : The 4,6-O-benzylidene acetal of Benzyl alpha-D-mannopyranoside allows for direct entry into beta-mannopyranosides, enabling the high-yield and selective preparation of complex glycosides with high stereoselectivity, useful in carbohydrate chemistry (Crich, 2010).

  • Synthesis of Pharmaceutical and Nutraceutical Compounds : An efficient method for synthesizing 2,3,6-tribenzyl ether and 2,4,6-tribenzyl ether from methyl α-D-mannopyranoside has applications in developing various pharmaceuticals and nutraceuticals (Koto, Takenaka, Morishima, Sugimoto, & Zen, 1984).

  • Potential Insulin-Like and Insulin-Antagonistic Drugs : Novel aryl and aralkyl D-mannopyranosides synthesized from Benzyl alpha-D-mannopyranoside were evaluated for their insulin-like and insulin-antagonistic properties, suggesting applications in developing related drugs (Durette & Shen, 1980).

  • Anti-Inflammatory Applications : Beta-D-mannopyranosides with methyl and 4-nitrophenyl units show potential as anti-inflammatory agents (Khan, Jain, & Matta, 1990).

  • Structural Studies in Carbohydrate Chemistry : Acetylation of Benzyl α-D-mannopyranoside yields crystalline compounds, aiding structural studies in carbohydrate chemistry (Lee, Bruzzi, O'brien, & O'Colla, 1974).

  • Synthesis of 6-Deoxy Sugars : The benzylidene acetal fragmentation route, involving Benzyl alpha-D-mannopyranoside, enables the efficient synthesis of beta-D-rhamnosides from D-mannosyl glycosyl donors, which is crucial in synthesizing 6-deoxy sugars (Crich & Yao, 2004).

  • Urinary Tract Infection Prevention : Methyl alpha-D-mannopyranoside, a derivative of Benzyl alpha-D-mannopyranoside, effectively prevents urinary tract infections in mice caused by Escherichia coli (Aronson, Medalia, Schori, Mirelman, Sharon, & Ofek, 1979).

Future Directions

The synthesis of partially protected carbohydrates like Benzyl alpha-D-mannopyranoside by manipulating only one type of a protecting group for a given substrate is a vibrant area of research . The focus is on the uniform protection of the unprotected starting material in such a way that only one (or two) hydroxyl groups remain unprotected .

properties

IUPAC Name

(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O6/c14-6-9-10(15)11(16)12(17)13(19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9-,10-,11+,12+,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHCBYYBLTXYEV-BNDIWNMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CO[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl alpha-D-mannopyranoside

Synthesis routes and methods

Procedure details

D-Mannose (30 g, 167 mmol) and acetyl chloride (13 mL, 167 mmol) was dissolved in benzyl alcohol (250 mL) and heated to 50° C. for 1 h. The resulting solution was concentrated by low pressure distillation. The resulting residue was purified by flash column chromatography (ethyl acetate/methanol, 9:1) and recrystallised from isopropanol/petrol to afford the title compound (29.34 g, 70%) as a white crystalline solid m.p. 126-127° C. [Lit 128-129° C.]; [α]D26+102.0 (c, 1.1 in MeOH); [Lit. [α]D18+73.1 (c, 1.4 in H2O)]; δH (400 MHz, CD3OD) 3.62 (1H, ddd, J4,5 9.5 Hz, J5,6 2.3 Hz, J5,6′ 5.5 Hz, H-5), 3.68 (1H, at, J9.3 Hz, H-4), 3.73-3.78 (2H, m, H-3, H-6), 3.85-3.88 (2H, m, H-2, H-6′), 4.75, 4.52 (2H, ABq, J11.6 Hz, CH2), 4.86 (1H, d, J1,2 1.8 Hz, H-1), 7.28-7.38 (5H, m, ArH).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl alpha-D-mannopyranoside
Reactant of Route 2
Reactant of Route 2
Benzyl alpha-D-mannopyranoside
Reactant of Route 3
Benzyl alpha-D-mannopyranoside
Reactant of Route 4
Reactant of Route 4
Benzyl alpha-D-mannopyranoside
Reactant of Route 5
Benzyl alpha-D-mannopyranoside
Reactant of Route 6
Benzyl alpha-D-mannopyranoside

Citations

For This Compound
6
Citations
M Durka, B Norberg, Y Roué, SP Vincent… - … Section E: Structure …, 2010 - scripts.iucr.org
… Thiophenyl-2,3,4-O-tri-benzyl-alpha-D-mannopyranoside co-crystallized with one water molecule (O W ). This water molecule is part of a H bond network involving the primary alcohol …
Number of citations: 12 scripts.iucr.org
EE LEE, A BRUZZI, E OBRIEN… - …, 1974 - ELSEVIER SCI LTD THE …
Number of citations: 3
VK HANDA, JJ BARLOW… - ABSTRACTS …, 1979 - … CHEMICAL SOC 1155 16TH ST, NW …
Number of citations: 0
PB Seeventer, J Kerekgyarto… - Carbohydrate …, 1997 - Amsterdam: Elsevier Scientific Pub …
Number of citations: 1
LJJ HRONOWSKI, WA SZAREK… - …, 1991 - … SCIENCE BV PO BOX 211, 1000 …
Number of citations: 0
J Dorst, CJ Heusden… - Carbohydrate …, 1996 - Amsterdam: Elsevier Scientific Pub …
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.